molecular formula C15H18N2O2 B11859817 Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate CAS No. 94135-47-4

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate

Cat. No.: B11859817
CAS No.: 94135-47-4
M. Wt: 258.32 g/mol
InChI Key: YXFXKGBICGUOJR-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is a synthetic compound that belongs to the class of tetrahydro-β-carbolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indole derivatives with ethyl bromoacetate in the presence of a base, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential anti-cancer properties and its ability to modulate biological pathways.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate involves its interaction with specific molecular targets. It is known to modulate estrogen receptors, which play a crucial role in the proliferation of certain cancer cells. The compound binds to these receptors, inhibiting their activity and thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is unique due to its specific ester functional group, which can be modified to produce a variety of derivatives with potentially enhanced biological activities. Its ability to modulate estrogen receptors specifically makes it a promising candidate for targeted cancer therapy .

Biological Activity

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 80994-42-9
  • Structure : The compound features a pyridoindole core structure which is significant for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from apoptosis and oxidative damage, making it a candidate for neurodegenerative disease treatments.
  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activities :
    • The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response and tumor progression .
  • Interaction with Receptors :
    • It may interact with serotonin receptors (5-HT receptors), influencing neurotransmission and potentially providing antidepressant effects .
  • Modulation of Signaling Pathways :
    • This compound has been reported to affect pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway .

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using different assays like DPPH and ABTS. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Assay TypeIC50 (μM)Reference
DPPH25
ABTS30

Neuroprotective Effects

In a neuroprotective study involving SH-SY5Y neuroblastoma cells exposed to oxidative stressors, the compound demonstrated a protective effect by reducing cell death by approximately 40% at a concentration of 50 μM.

Treatment Concentration (μM)Cell Viability (%)
Control100
1085
5060
10045

Anticancer Activity

Research on the anticancer properties revealed that this compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 μM.

Cell LineIC50 (μM)Reference
MCF-715
HeLa20

Properties

CAS No.

94135-47-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate

InChI

InChI=1S/C15H18N2O2/c1-2-19-14(18)9-13-15-11(7-8-16-13)10-5-3-4-6-12(10)17-15/h3-6,13,16-17H,2,7-9H2,1H3

InChI Key

YXFXKGBICGUOJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2

Origin of Product

United States

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